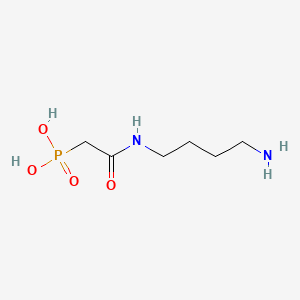
N-(Phosphonoacetyl)putrescine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phosphonoacetyl)putrescine is a synthetic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phosphonoacetyl)putrescine typically involves the reaction of putrescine with phosphonoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Putrescine and phosphonoacetic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature, often around 25-30°C.
Catalysts and Reagents: Commonly used catalysts include acidic or basic catalysts to facilitate the reaction. Reagents such as coupling agents may also be employed to enhance the efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The industrial process may also involve additional purification steps to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phosphonoacetyl)putrescine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonoacetyl derivatives, while reduction can produce different phosphonoacetyl-putrescine analogs.
Aplicaciones Científicas De Investigación
N-(Phosphonoacetyl)putrescine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in cancer treatment and antimicrobial agents.
Industry: this compound is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Phosphonoacetyl)putrescine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(Phosphonoacetyl)putrescine can be compared with other similar compounds, such as:
N-(Phosphonoacetyl)-L-Aspartate: This compound is known for its role as an enzyme inhibitor and has been studied extensively in cancer research.
N-(Phosphonoacetyl)-L-Ornithine: Similar to this compound, this compound is used in biochemical studies and has potential therapeutic applications.
Phosphinates and Phosphonates: These compounds share similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
67023-07-8 |
|---|---|
Fórmula molecular |
C6H15N2O4P |
Peso molecular |
210.17 g/mol |
Nombre IUPAC |
[2-(4-aminobutylamino)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C6H15N2O4P/c7-3-1-2-4-8-6(9)5-13(10,11)12/h1-5,7H2,(H,8,9)(H2,10,11,12) |
Clave InChI |
VJPDOEGJBRLVCO-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)CP(=O)(O)O)CN |
SMILES canónico |
C(CCNC(=O)CP(=O)(O)O)CN |
| 67023-07-8 | |
Sinónimos |
N-(phosphonoacetyl)putrescine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


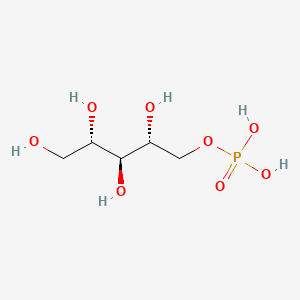
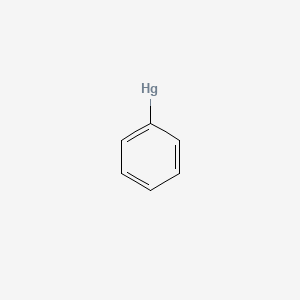
![2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-15-one](/img/structure/B1218194.png)
![22-(Cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1218195.png)

![3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218197.png)
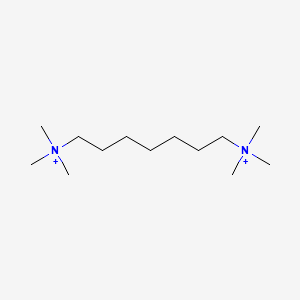

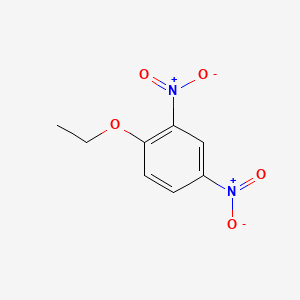

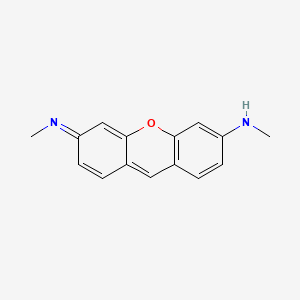


![(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1218213.png)
